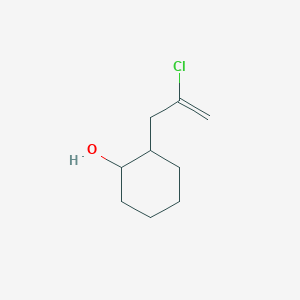

2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol

Description

Significance of Cyclohexanol (B46403) and Halogenated Alkene Architectures in Contemporary Organic Chemistry

Cyclohexanol and its derivatives are fundamental structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of valuable compounds. libretexts.orgunistra.fr The cyclohexanol framework, a six-membered carbocyclic ring bearing a hydroxyl group, is a key component in the production of polymers like nylon, as well as in the manufacturing of pharmaceuticals, plasticizers, and solvents. libretexts.orgunistra.fr The stereochemistry of the cyclohexane (B81311) ring, with its characteristic chair and boat conformations, significantly influences the reactivity and properties of its derivatives. libretexts.org The hydroxyl group provides a reactive site for various transformations, including oxidation to cyclohexanones, esterification, and dehydration to form cyclohexenes. wikipedia.org

Halogenated alkenes, particularly vinyl halides, are also of considerable importance in modern organic synthesis. auburn.eduroutledge.com The presence of a halogen atom on a double bond introduces unique reactivity, making these compounds valuable precursors for carbon-carbon bond formation through various cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. unistra.frnobelprize.orglibretexts.org The halogen atom can significantly modify the electronic properties of the alkene, influencing its reactivity and biological activity. routledge.com Vinyl halides are key intermediates in the synthesis of polymers, pharmaceuticals, and agrochemicals. vaia.comdoubtnut.com

Rationale for Comprehensive Academic Investigation of 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol

The compound this compound incorporates both the critical cyclohexanol scaffold and a reactive vinyl chloride moiety. This unique combination of functional groups suggests that it could be a valuable building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. A comprehensive academic investigation is warranted to understand the interplay between the stereochemistry of the cyclohexanol ring and the reactivity of the chloropropenyl side chain. Such a study would provide valuable insights into its synthetic utility and potential for further functionalization.

Overview of Advanced Research Trends in Substituted Cyclohexanols and Vinyl Halide Systems

Current research in the field of substituted cyclohexanols is focused on the development of stereoselective synthetic methods to control the spatial arrangement of substituents on the cyclohexane ring. researchgate.netmdpi.com This is crucial for the synthesis of chiral molecules with specific biological activities. researchgate.net There is also a growing interest in the synthesis of polysubstituted cyclohexanols with diverse functionalities. mdpi.com

In the realm of vinyl halide chemistry, a significant trend is the development of novel and more efficient catalytic systems for cross-coupling reactions. nobelprize.orglibretexts.orgacs.org This includes the use of palladium, nickel, and copper catalysts to form new carbon-carbon and carbon-heteroatom bonds under milder reaction conditions. nobelprize.orglibretexts.orgacs.org Furthermore, there is ongoing research into the photochemical and radical reactions of vinyl halides, which opens up new avenues for their application in organic synthesis. vaia.comresearchgate.netslideshare.net

Structure

3D Structure

Properties

Molecular Formula |

C9H15ClO |

|---|---|

Molecular Weight |

174.67 g/mol |

IUPAC Name |

2-(2-chloroprop-2-enyl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H15ClO/c1-7(10)6-8-4-2-3-5-9(8)11/h8-9,11H,1-6H2 |

InChI Key |

SZXJTSGATVLPGY-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1CCCCC1O)Cl |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways

Due to the absence of specific literature on the synthesis of 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol, a plausible synthetic route can be proposed based on established organometallic reactions. A likely approach would involve the nucleophilic addition of a suitable organometallic reagent to cyclohexanone (B45756).

One potential method is the Grignard reaction, a well-established method for forming carbon-carbon bonds. masterorganicchemistry.comlibretexts.orgyoutube.com This would involve the reaction of cyclohexanone with a Grignard reagent derived from 3-chloro-2-propen-1-ol. The probable reaction scheme is as follows:

Formation of the Grignard Reagent: 3-chloro-2-propen-1-ol would first be protected, for instance, as a silyl (B83357) ether, to prevent the acidic proton of the hydroxyl group from quenching the Grignard reagent. The protected compound would then react with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent.

Nucleophilic Addition: The prepared Grignard reagent would then be added to cyclohexanone. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of cyclohexanone.

Work-up: An acidic work-up would then protonate the resulting alkoxide and remove the protecting group to yield the final product, this compound.

The reaction is expected to produce a mixture of stereoisomers (diastereomers) due to the formation of a new stereocenter at the C1 position of the cyclohexanol (B46403) ring and the pre-existing stereocenter at the C2 position. The stereochemical outcome of such additions to cyclohexanones is influenced by steric and electronic factors. acs.orgresearchgate.net

An alternative approach could be the reaction of cyclohexene (B86901) oxide with the same Grignard reagent. Epoxide opening under these conditions is an SN2 reaction, which would also lead to the formation of a 2-substituted cyclohexanol. libretexts.orgstackexchange.com

Molecular Structure and Stereochemistry

The molecular structure of 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol is characterized by a cyclohexane (B81311) ring substituted at the C1 and C2 positions. The C1 position bears a hydroxyl group, making it a secondary alcohol. The C2 position is attached to a 2-chloroprop-2-en-1-yl side chain.

The cyclohexane ring will adopt a chair conformation to minimize steric strain. The substituents, the hydroxyl group and the chloropropenyl group, can occupy either axial or equatorial positions. The relative stability of the different conformers will depend on the steric bulk of the substituents. Generally, larger substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

The molecule contains at least two stereocenters, at C1 and C2 of the cyclohexane ring. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry of the hydroxyl and the chloropropenyl groups can be described as either cis or trans. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. The exact stereochemical outcome of the synthesis would need to be determined experimentally.

Physicochemical Properties

Predicted :

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar substituted cyclohexanols and halogenated hydrocarbons. wikipedia.orgnih.gov |

| Boiling Point | Higher than cyclohexanol (B46403) (161.5 °C) | The presence of the larger substituent and the chlorine atom will increase the molecular weight and intermolecular forces. fastercapital.com |

| Melting Point | Likely a low-melting solid | Similar to many substituted cyclohexanols. wikipedia.org |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The hydroxyl group will impart some water solubility, but the larger hydrocarbon backbone and the halogen will make it more soluble in nonpolar solvents like ethers, alcohols, and chlorinated solvents. auburn.eduroutledge.comchemicalbook.comresearchgate.net |

| Density | Greater than water | The presence of the chlorine atom will increase the density. chemicalbook.com |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of proton and carbon environments and their interconnections.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexanol (B46403) ring and the chloropropenyl side chain. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the range of 3.5-4.0 ppm. The protons of the cyclohexyl ring would resonate in the upfield region, typically between 1.0 and 2.2 ppm, with their chemical shifts and multiplicities influenced by their axial or equatorial positions and their proximity to the substituents. The allylic protons on the side chain (CH₂ adjacent to the double bond) would likely appear as a doublet, while the vinyl protons would present as distinct singlets or narrowly coupled signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate around 70-80 ppm. The carbons of the cyclohexyl ring would appear in the 20-45 ppm range. For the side chain, the carbon bearing the chlorine atom (C-Cl) would be significantly downfield, while the terminal methylene (B1212753) carbon (=CH₂) and the allylic carbon (-CH₂-) would also have characteristic chemical shifts.

2D NMR Experiments: To establish the precise connectivity, a series of 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be observed between the CH-OH proton and the adjacent protons on the cyclohexyl ring, as well as between the protons within the cyclohexyl ring that are on adjacent carbons. It would also confirm the coupling between the allylic protons and any vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of all protonated carbons in both the cyclohexanol ring and the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is critical for connecting the chloropropenyl side chain to the cyclohexanol ring. For instance, correlations would be expected between the protons on the carbon adjacent to the side chain (on the cyclohexyl ring) and the carbons of the side chain, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group and the chloropropenyl side chain on the cyclohexanol ring (cis or trans). Cross-peaks between protons that are close in space, but not necessarily scalar-coupled, help to build a three-dimensional model of the molecule.

A hypothetical data table summarizing the expected NMR assignments is presented below.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| Cyclohexyl-CHOH | 3.5 - 4.0 (m) | 70 - 80 | Adjacent ring protons | Carbons of the side chain |

| Cyclohexyl-CH₂ | 1.0 - 2.2 (m) | 20 - 45 | Other ring protons | Adjacent ring carbons |

| Allyl-CH₂ | 2.3 - 2.8 (d) | 35 - 45 | Vinyl protons (if coupled) | C=C carbons, Cyclohexyl carbons |

| Vinyl-CH₂ | 5.0 - 5.5 (s) | 110 - 120 | - | Allyl carbon, C-Cl |

| Vinyl-C-Cl | - | 130 - 140 | - | Allyl and vinyl protons |

Quantitative NMR (qNMR) can be employed to determine the purity of a sample of this compound without the need for a sample-specific reference standard. By adding a known amount of an internal standard with a well-defined NMR signal that does not overlap with the analyte signals, the absolute quantity of the target compound can be calculated by comparing the integral of its signals to the integral of the standard's signal. This method is highly accurate and can be used to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of products over time.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is essential for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or more decimal places), the elemental composition can be unambiguously established. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak in the mass spectrum, further confirming the presence of a chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers and elucidating fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. Likely fragmentation pathways would include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, resulting in a peak at [M-18]⁺.

Cleavage of the C-C bond between the ring and the side chain: This would generate fragments corresponding to the cyclohexanol ring and the chloropropenyl side chain.

Loss of a chlorine radical (Cl•): Leading to a fragment at [M-35]⁺ or [M-37]⁺.

Ring-opening and subsequent fragmentation of the cyclohexyl moiety.

By analyzing the fragmentation patterns of different isomers, it may be possible to distinguish between them, for example, based on the relative abundance of certain fragment ions which could be influenced by the stereochemistry.

A table of expected major fragments in the mass spectrum is provided below.

| m/z Value | Proposed Fragment |

| M⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [M-18]⁺ | Loss of H₂O |

| [M-35/37]⁺ | Loss of Cl |

| [M-side chain]⁺ | Loss of the chloropropenyl group |

| [Side chain]⁺ | The chloropropenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The C-O stretching vibration of the secondary alcohol would likely appear in the 1050-1150 cm⁻¹ region. The C=C stretching of the alkene would give rise to a peak around 1640-1680 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl ring and the sp² hybridized carbons of the vinyl group would appear just below and above 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a non-polar bond, would typically show a strong Raman signal. The C-Cl bond would also be Raman active. The symmetric vibrations of the cyclohexyl ring would also be observable.

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis of the molecule, confirming the presence of all key functional groups.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) | Weak |

| C-H (sp³) | 2850-3000 | Strong |

| C-H (sp²) | 3010-3100 | Strong |

| C=C (alkene) | 1640-1680 | Strong |

| C-O (alcohol) | 1050-1150 | Moderate |

| C-Cl | 600-800 | Strong |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov For a chiral compound like this compound, which possesses multiple stereogenic centers, this technique can provide the precise relative and absolute configuration of all stereocenters, offering unequivocal proof of its molecular architecture.

The process involves irradiating a high-quality single crystal of the compound with monochromatic X-rays. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, defining the conformation of the cyclohexanol ring and the orientation of the 2-chloroprop-2-en-1-yl substituent.

A critical aspect for chiral molecules is the determination of the absolute configuration. This is often challenging for organic compounds composed only of light atoms (C, H, O, Cl). ed.ac.ukresearchgate.net The determination relies on the phenomenon of anomalous dispersion. researchgate.net The presence of the chlorine atom in the structure, although a light atom, can be sufficient to determine the absolute stereochemistry, often by calculating the Flack or Parsons parameters. researchgate.net A Flack parameter value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. researchgate.net In cases where the anomalous scattering effect is weak, derivatization of the alcohol with a reagent containing a heavier atom (e.g., bromine or a metal) can be employed to facilitate a more reliable determination. researchgate.net

The crystallographic data obtained would be presented in a standardized format, as shown hypothetically in the table below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.2 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| Flack Parameter | 0.02(3) |

This data would definitively establish the solid-state conformation and the absolute configuration of the stereocenters in this compound.

Advanced Chromatographic Methods for Purity and Component Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from other components in a mixture, such as starting materials, byproducts, or its various stereoisomers.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight, this compound is amenable to GC analysis. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity for organic compounds. For halogenated compounds, a halogen-specific detector (XSD) could offer enhanced selectivity and sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds. mdpi.com For a molecule like this compound, which has multiple stereoisomers (diastereomers and enantiomers), HPLC is particularly valuable. The separation of its diastereomers can often be achieved on standard stationary phases like silica (B1680970) (normal-phase) or C18 (reversed-phase) due to their different physical properties. researchgate.net

The separation of enantiomers, however, requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs are commonly used for the resolution of enantiomers of alcohols. nih.gov A hypothetical HPLC method for the chiral separation is outlined in the table below.

| HPLC Parameter | Hypothetical Conditions |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

This method would allow for the quantification of the enantiomeric excess (ee) of a sample.

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, provide a wealth of structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) combines a gas chromatograph with a mass spectrometer. As components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation pattern. This fragmentation pattern serves as a "molecular fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries. phcogj.com For this compound, GC-MS would be instrumental in identifying impurities and byproducts, especially other halogenated compounds. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) links an HPLC system to a mass spectrometer. This technique is particularly useful for the analysis of less volatile or thermally labile compounds. microcombichem.com LC-MS can be used to analyze the diastereomers of this compound, providing the molecular weight of each separated peak and confirming their identity. mdpi.comchromforum.org

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) represents a powerful tool for the direct structural elucidation of components within a mixture. nih.govnih.govresearchgate.net In this technique, the eluent from the HPLC is directed through a specialized NMR flow probe. This allows for the acquisition of NMR spectra for each separated component "on-the-fly." For a complex mixture containing isomers of this compound, HPLC-NMR could provide detailed proton and carbon NMR data for each isomer, facilitating their unambiguous structural assignment without the need for prior isolation. nih.govcore.ac.uk

The following table summarizes the primary applications of these advanced analytical techniques in the characterization of this compound.

| Technique | Primary Application |

| X-ray Crystallography | Definitive determination of solid-state structure and absolute configuration. nih.goved.ac.ukresearchgate.net |

| GC | Purity assessment; analysis of volatile impurities. |

| HPLC | Separation of diastereomers and enantiomers; purity assessment. researchgate.netnih.gov |

| GC-MS | Identification of volatile impurities and byproducts through mass fragmentation patterns. phcogj.comnih.govresearchgate.net |

| LC-MS | Confirmation of molecular weight of separated isomers and non-volatile impurities. mdpi.commicrocombichem.comchromforum.org |

| HPLC-NMR | Unambiguous structural elucidation of individual isomers directly from a mixture. nih.govnih.govresearchgate.netcore.ac.uk |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost.

Optimization of Molecular Geometry and Conformational Analysis

A primary step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For a flexible molecule like 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol, which features a cyclohexane (B81311) ring and a rotatable side chain, multiple low-energy conformations are likely to exist.

A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers (isomers that can be interconverted by rotation about single bonds). This process would typically involve:

Initial Structures: Generating a series of possible starting geometries, considering the different chair and boat conformations of the cyclohexane ring, the axial versus equatorial position of the substituents, and the rotation around the C-C single bonds of the side chain.

Geometry Optimization: Each of these initial structures would be subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy structure in the vicinity of the starting geometry.

Energy Comparison: The relative energies of the optimized conformers would be calculated to identify the global minimum (the most stable conformer) and the relative populations of other low-energy conformers at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Once the optimized geometries of the stable conformers are obtained, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors. These values can then be converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. A Boltzmann-averaged spectrum over the most stable conformers would provide the most accurate prediction.

Vibrational Frequencies: The analysis of the second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies. These correspond to the infrared (IR) and Raman spectral bands. The calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and other theoretical approximations. The predicted spectrum can help assign the vibrational modes of the molecule.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for accurate calculations on a few conformers, exploring the full conformational landscape and the dynamic behavior of a molecule over time often requires less computationally expensive methods like Molecular Mechanics (MM) and Molecular Dynamics (MD).

Molecular Mechanics (MM): MM methods use classical physics-based force fields to calculate the potential energy of a molecule. They are much faster than quantum mechanical methods and are ideal for scanning the vast conformational space of flexible molecules to identify low-energy regions that can then be further studied with more accurate DFT calculations.

Molecular Dynamics (MD): MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into its dynamic behavior, conformational flexibility, and how it interacts with surrounding molecules. This can reveal preferred intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how solvent affects the conformational equilibrium.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are essential for understanding the mechanisms of chemical reactions. These studies can elucidate the detailed pathway from reactants to products, including the identification of high-energy transition states.

Potential Energy Surface Mapping

For a potential reaction involving this compound, such as an elimination or substitution reaction, computational chemists can map the potential energy surface (PES). This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. Techniques like relaxed PES scans, where a key bond distance or angle is systematically changed, can be used to locate approximate transition states, which are then precisely optimized.

Activation Energy Barriers and Reaction Rate Predictions

The energy difference between the reactants and the transition state is the activation energy barrier. A higher barrier corresponds to a slower reaction. By calculating these barriers, DFT can provide quantitative predictions about the feasibility and kinetics of a proposed reaction mechanism.

Using Transition State Theory (TST), the calculated activation energies and vibrational frequencies of the reactant and transition state can be used to estimate the reaction rate constant. This allows for a direct comparison with experimental kinetic data and can provide a deeper understanding of the factors controlling the reaction's speed.

Solvation Models and Solvent Effects on Molecular Behavior

The behavior of a molecule in solution is profoundly influenced by its interactions with the surrounding solvent molecules. Computational and theoretical chemistry provide powerful tools to model these interactions, offering insights into how the solvent can affect the conformational stability, reactivity, and other properties of a solute. For a molecule such as this compound, with its combination of a flexible cyclohexanol (B46403) ring, a polar hydroxyl group, a reactive allylic chloride, and a double bond, solvent effects are expected to be significant. Solvation models are computational methods designed to account for these effects.

Solvation models can be broadly categorized into two main types: explicit and implicit models.

Explicit Solvation Models: These models treat individual solvent molecules as distinct entities interacting with the solute. While this approach can provide a highly detailed picture of the solvation shell, it is computationally very expensive, often limiting its application to smaller systems or shorter simulation times.

Implicit Solvation Models: In contrast, implicit or continuum models represent the solvent as a continuous medium with a characteristic dielectric constant. researchgate.net This approach simplifies the system by averaging the effects of the solvent, making the calculations much more computationally tractable. researchgate.net Common implicit solvation models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). wikipedia.orgwikipedia.org

The free energy of solvation is a key thermodynamic parameter that quantifies the change in free energy when a solute is transferred from the gas phase to a solvent. It is typically decomposed into contributions from electrostatic interactions, cavitation (the energy required to create a cavity in the solvent for the solute), and dispersion-repulsion interactions. wikipedia.org

The conformational landscape of the cyclohexanol ring in this compound is particularly susceptible to solvent effects. The relative energies of the chair, boat, and twist-boat conformations can be altered by the solvent's polarity. Furthermore, the orientation of the 2-(2-chloroprop-2-en-1-yl) and hydroxyl substituents (axial vs. equatorial) will be influenced by their interactions with the solvent. For instance, a polar solvent is likely to stabilize conformations where the polar hydroxyl group is more exposed to the solvent, potentially altering the equilibrium that would be observed in the gas phase.

To illustrate the impact of the solvent on the conformational preference of a substituted cyclohexanol, consider the hypothetical relative free energies of two chair conformations of a model compound, cis-2-chlorocyclohexanol, in different solvents, as calculated by an implicit solvation model.

| Conformer | Gas Phase (kcal/mol) | Cyclohexane (ε ≈ 2.0) (kcal/mol) | Methanol (ε ≈ 32.7) (kcal/mol) | Water (ε ≈ 78.4) (kcal/mol) |

|---|---|---|---|---|

| Axial-OH, Equatorial-Cl | 0.0 | 0.0 | 0.0 | 0.0 |

| Equatorial-OH, Axial-Cl | 1.2 | 1.1 | 0.5 | 0.2 |

Similarly, the solvation free energy of the entire this compound molecule can be calculated in various solvents to predict its solubility and partitioning behavior. The following table provides hypothetical solvation free energies (ΔGsolv) for a model halogenated alkene in solvents of varying polarity, calculated using the SMD model.

| Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kcal/mol) |

|---|---|---|

| n-Hexane | 1.88 | -2.5 |

| Chloroform | 4.81 | -4.8 |

| Acetone | 20.7 | -6.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.5 |

These illustrative data highlight the general trend where molecules with polar functional groups, such as the hydroxyl group in this compound, are better stabilized by polar solvents, leading to more negative solvation free energies.

Applications As a Synthetic Building Block and Precursor

Utility in the Synthesis of Complex Organic Molecules and Scaffolds

The bifunctional nature of 2-(2-chloroprop-2-en-1-yl)cyclohexan-1-ol, containing both a nucleophilic hydroxyl group and an electrophilic allylic chloride, positions it as a promising starting material for the synthesis of intricate molecular architectures. The cyclohexanol (B46403) core is a common motif in many biologically active compounds and natural products, making this compound a potentially useful scaffold for medicinal chemistry and drug discovery.

The hydroxyl group can be readily derivatized through esterification, etherification, or oxidation to a ketone. The allylic chloride moiety is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, it can react with carbon, nitrogen, oxygen, and sulfur nucleophiles, paving the way for the construction of diverse molecular frameworks.

Key Potential Transformations:

Intramolecular Cyclization: The proximity of the hydroxyl and chloroallyl groups could facilitate intramolecular cyclization reactions to form oxygen-containing heterocyclic systems, such as substituted furans or pyrans, which are prevalent in many natural products.

Cross-Coupling Reactions: The allylic chloride can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds and build more complex structures. rsc.org

[4+2] Cycloadditions: The diene system that can be generated from the chloroallyl group could potentially undergo Diels-Alder reactions, a powerful tool for the construction of cyclic and polycyclic systems with high stereocontrol. nih.gov

The cyclohexyl ring provides a rigid and stereochemically defined scaffold, which can be further functionalized to create libraries of compounds for biological screening. nih.govmdpi.comsemanticscholar.org The stereochemistry of the hydroxyl and the chloroallyl groups on the cyclohexane (B81311) ring can be controlled or separated, leading to different diastereomers with potentially distinct biological activities.

Precursor for Advanced Fine Chemicals and Specialty Reagents

The reactivity of the 2-chloroallyl group makes this compound a potential precursor for a variety of fine chemicals and specialty reagents. qinmuchem.comgoogle.com Allylic chlorides are known intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov

Potential Synthetic Routes to Fine Chemicals:

Synthesis of Allylic Alcohols and Amines: The chloride can be displaced by hydroxide or amines to yield the corresponding allylic alcohols or amines. These functional groups are valuable in a wide range of chemical syntheses.

Formation of Allylic Ethers and Esters: Reaction with alkoxides or carboxylates can produce allylic ethers and esters, which have applications as fragrances, flavors, and plasticizers.

Introduction of Sulfur-Containing Moieties: Reaction with thiols or other sulfur nucleophiles can lead to the formation of sulfur-containing compounds, which are important in various industrial applications.

The combination of the cyclohexanol functionality with the derivatives of the chloroallyl group can lead to bifunctional molecules with tailored properties for specific applications.

Role in the Development of Novel Catalytic Systems or Ligands

The structural features of this compound suggest its potential use in the development of new ligands for catalysis. The hydroxyl group and the double bond of the allyl group can act as coordination sites for metal centers. Furthermore, the allylic chloride can be substituted by other coordinating groups, such as phosphines, amines, or thiols, to create bidentate or tridentate ligands.

The chiral nature of the cyclohexanol backbone could be exploited in asymmetric catalysis. Chiral ligands derived from this scaffold could be used in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and hydrosilylation, to produce enantiomerically enriched products. researchgate.netsigmaaldrich.com

Potential Ligand Synthesis Strategies:

Phosphine Ligands: Reaction of the allylic chloride with lithium or Grignard reagents derived from phosphines could yield novel phosphine ligands.

Amine and Diamine Ligands: Nucleophilic substitution with amines or diamines could lead to the formation of chiral amine-based ligands.

N-Heterocyclic Carbene (NHC) Precursors: The molecule could potentially be modified to serve as a precursor for N-heterocyclic carbenes, which are a versatile class of ligands in modern catalysis.

The modular nature of the scaffold would allow for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation.

Potential in Material Science as a Polymerization Monomer or Cross-linking Agent (excluding material properties and end-use clinical applications)

The presence of a polymerizable double bond and a reactive hydroxyl group suggests that this compound could be a useful monomer in material science. nih.govrsc.orgresearchgate.net The hydroxyl group can be derivatized with polymerizable groups like acrylates or methacrylates, or it can participate directly in condensation polymerizations. The vinyl group of the chloroallyl moiety can undergo radical or coordination polymerization.

This bifunctionality could also be exploited for the synthesis of cross-linked polymers. nih.govresearchgate.netmdpi.com The molecule could be incorporated into a polymer backbone via one functional group, with the other remaining available for subsequent cross-linking reactions. The allylic chloride provides a reactive site for post-polymerization modification or cross-linking through nucleophilic substitution reactions. mdpi.com

Potential Polymerization and Cross-linking Applications:

| Polymerization/Cross-linking Strategy | Description |

| Monomer for Addition Polymerization | The vinyl group can participate in radical or other addition polymerization mechanisms to form polymers with pendant cyclohexanol and chloroallyl groups. |

| Monomer for Ring-Opening Polymerization | The cyclohexanol moiety could be part of a cyclic monomer that undergoes ring-opening polymerization. osaka-u.ac.jp |

| Cross-linking Agent | The molecule can be used to connect polymer chains through its two reactive sites, leading to the formation of a three-dimensional network. |

| Post-Polymerization Modification | The chloroallyl group can be used to functionalize existing polymers, introducing the cyclohexanol moiety onto the polymer backbone. |

Strategies for Molecular Diversification and Analog Generation

The scaffold of this compound is well-suited for the generation of diverse molecular libraries for high-throughput screening in drug discovery and materials science. nih.govparis-saclay.fr A diversity-oriented synthesis approach could be employed to systematically modify the core structure and generate a wide range of analogs. researchgate.net

Key Diversification Hotspots:

The Hydroxyl Group: This group can be converted into a variety of other functional groups, including ethers, esters, and ketones. It also serves as a handle for attaching other molecular fragments.

The Chloroallyl Group: The chlorine atom can be substituted by a wide range of nucleophiles, and the double bond can undergo various addition reactions.

The Cyclohexane Ring: The ring itself can be further functionalized through C-H activation or by starting with substituted cyclohexanone (B45756) precursors. Ring-opening and ring-expansion reactions could also be employed to generate different carbocyclic and heterocyclic scaffolds.

By systematically exploring the chemical space around this scaffold, it is possible to generate a large number of structurally diverse molecules with a wide range of potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.